Conformational Exclusivity: 2,6-Dichlorothiophenol Exhibits Predominantly In-Plane Sulfhydryl Geometry at Ambient Temperature
Long-range spin–spin coupling measurements in CCl₄ solution at 305 K reveal that 2,6-dichlorothiophenol is unique among halothiophenol derivatives in exhibiting no detectable out-of-plane conformer population. In contrast, substantial amounts of out-of-plane conformers are present for all other studied halothiophenols, including 2,4-dichlorothiophenol and 2,4-dibromothiophenol [1]. For 2,4-dichlorothiophenol specifically, the cis and trans conformers differ by only approximately 0.2 kcal/mol in free energy, allowing both conformations to be populated [1].
| Evidence Dimension | Out-of-plane conformer population at 305 K |
|---|---|
| Target Compound Data | Substantial out-of-plane conformer absent; predominantly in-plane geometry |
| Comparator Or Baseline | Other halothiophenol derivatives (including 2,4-dichlorothiophenol, 2,4-dibromothiophenol): substantial out-of-plane conformers present |
| Quantified Difference | Qualitative distinction — presence vs. absence of out-of-plane population; for 2,4-dichlorothiophenol, cis/trans conformer energy difference = ~0.2 kcal/mol |
| Conditions | CCl₄ solution; 305 K; long-range spin–spin coupling constant measurements |
Why This Matters
This conformational exclusivity directly impacts the compound's stereoelectronic properties during nucleophilic substitution and metal coordination reactions, making the 2,6-isomer the structurally defined choice when predictable in-plane thiolate orientation is required.
- [1] Schaefer, T.; Parr, W. J. E. In-plane and out-of-plane conformational preferences of the sulfhydryl group in some halothiophenol derivatives. Can. J. Chem. 1979, 57, 1421–1425. DOI: 10.1139/v79-232. View Source
